2-Amino-6,8-dibromo-3-formylchromone
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Overview
Description
2-Amino-6,8-dibromo-3-formylchromone is a chemical compound with the molecular formula C10H5Br2NO3 It is a derivative of chromone, characterized by the presence of amino, dibromo, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of N,N-dimethylformamide and bis(trichloromethyl) carbonate in 1,2-dichloroethane at temperatures ranging from 0 to 20°C . The reaction proceeds with the addition of 3,5-dibromo-2-hydroxyacetophenone under similar conditions .
Industrial Production Methods
While specific industrial production methods for 2-Amino-6,8-dibromo-3-formylchromone are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dibromo-3-formylchromone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazides to form Schiff bases or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Reagents like hydrazine or primary amines are used under mild acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.
Condensation Reactions: Products include Schiff bases or hydrazones, which are often used in further synthetic applications.
Scientific Research Applications
2-Amino-6,8-dibromo-3-formylchromone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential inhibitory activity against enzymes such as urease.
Medicine: Explored for its cytotoxic activity against normal and tumor cells.
Industry: Utilized in the preparation of various chromone derivatives for material science applications.
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dibromo-3-formylchromone involves its interaction with specific molecular targets. For instance, its inhibitory activity against urease is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea . The presence of bromine atoms enhances its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-3-formylchromone: Lacks the amino group but shares the dibromo and formyl functionalities.
6-Bromo-3-formylchromone: Contains only one bromine atom and a formyl group.
Uniqueness
2-Amino-6,8-dibromo-3-formylchromone is unique due to the presence of both amino and dibromo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
288399-44-0 |
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Molecular Formula |
C10H5Br2NO3 |
Molecular Weight |
346.96 g/mol |
IUPAC Name |
2-amino-6,8-dibromo-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5Br2NO3/c11-4-1-5-8(15)6(3-14)10(13)16-9(5)7(12)2-4/h1-3H,13H2 |
InChI Key |
GMBVUDXGLSXHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=C(O2)N)C=O)Br)Br |
Origin of Product |
United States |
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